2,6-(Bis-pinocolato)diboranonaphthalene

Descripción general

Descripción

Synthesis Analysis

The synthesis of “2,6-(Bis-pinocolato)diboranonaphthalene” involves a series of reactions. The process begins with the formation of tris(dimethylamino)borane, followed by the creation of bromobis(dimethylamino)borane, and finally the production of tetrakis(dimethylamino)diboron .Molecular Structure Analysis

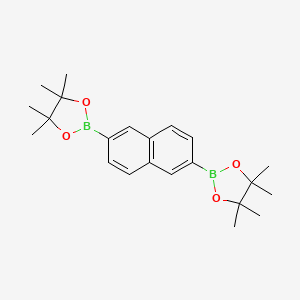

The molecular structure of “2,6-(Bis-pinocolato)diboranonaphthalene” is complex. It is a covalent compound containing two boron atoms and two pinacolato ligands .Chemical Reactions Analysis

“2,6-(Bis-pinocolato)diboranonaphthalene” is involved in various chemical reactions. For instance, it plays a crucial role in the palladium-catalyzed hydroboration reaction of unactivated alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-(Bis-pinocolato)diboranonaphthalene” are influenced by its interaction with other compounds. For example, when introduced into lithium grease, it enhances the rheological property of the base grease .Aplicaciones Científicas De Investigación

Catalytic Properties and Activation

- Catalytic Activation for Alkyne Diboration : Nanoporous gold has shown remarkable catalytic properties for the activation of bis(pinacolato)diboron, facilitating the direct diboration of alkynes in a heterogeneous process without additives. This discovery opens pathways for efficient synthesis methods involving diboron compounds (Chen et al., 2013).

Organic Synthesis

- Nickel-Catalyzed Arylboration : A novel nickel-catalyzed 1,2-arylboration of vinylarenes using bis(pinacolato)diboron has been developed, demonstrating efficient preparation of significant pharmacophores under mild conditions. This method highlights the compound's role in creating complex organic molecules with good functional group tolerance and excellent chemo- and stereoselectivity (Wang et al., 2019).

Material Science

- Donor-Acceptor Copolymers for Solar Cells : Research on ladder-type dithienonaphthalene-based donor–acceptor copolymers for organic solar cells has utilized different acceptor moieties to achieve high-performance solar cells. The solubility and mobility of these polymers underscore the potential of bis(pinacolato)diboron derivatives in advancing solar energy technologies (Ma et al., 2013).

Synthesis of Organoboronic Esters

- Transition-Metal-Catalyzed Synthesis : Diboranes like bis(pinacolato)diboron are pivotal in synthesizing organoboronic esters, serving as versatile reagents for carbon-carbon bond formation. Innovative catalytic synthesis methods have been developed, showcasing the essential role of these compounds in modern synthetic chemistry (Braunschweig & Guethlein, 2011).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-11-9-16-14-18(12-10-15(16)13-17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKWROQJPYYOBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732496 | |

| Record name | 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-(Bis-pinocolato)diboranonaphthalene | |

CAS RN |

849543-98-2 | |

| Record name | 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1457148.png)

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)

![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)

![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)

![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)